molecular formula C10H21N3O B2641742 2-Methyl-3-(4-methylpiperidin-1-yl)propanehydrazide CAS No. 744243-56-9

2-Methyl-3-(4-methylpiperidin-1-yl)propanehydrazide

Cat. No.: B2641742
CAS No.: 744243-56-9
M. Wt: 199.298
InChI Key: FICVNNCMNCTDDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(4-methylpiperidin-1-yl)propanehydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Methyl-3-(4-methylpiperidin-1-yl)propanehydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways . The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-3-(4-methylpiperidin-1-yl)propanehydrazide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to participate in diverse chemical reactions and its broad range of applications in scientific research make it a valuable compound .

Properties

IUPAC Name

2-methyl-3-(4-methylpiperidin-1-yl)propanehydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O/c1-8-3-5-13(6-4-8)7-9(2)10(14)12-11/h8-9H,3-7,11H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FICVNNCMNCTDDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC(C)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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